2,2,5,5-Tetramethylpiperidine
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Overview
Description
2,2,5,5-Tetramethylpiperidine is an organic compound belonging to the piperidine family. It is characterized by a six-membered ring structure with four methyl groups attached to the second and fifth carbon atoms. This compound is known for its steric hindrance, which influences its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylpiperidine typically involves the reaction of piperidine derivatives with methylating agents. One common method is the alkylation of piperidine with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts such as metal oxides can enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,5,5-Tetramethylpiperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine, which can be further functionalized for different applications.
Substitution: The steric hindrance of the methyl groups makes nucleophilic substitution reactions less favorable, but electrophilic substitution can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Dimethyldioxirane is commonly used as an oxidizing agent for this compound.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the compound.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroxyl radicals.
Reduction: Formation of the corresponding amine.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2,2,5,5-Tetramethylpiperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethylpiperidine and its derivatives often involves the formation of stable nitroxyl radicals. These radicals can interact with molecular targets such as proteins and nucleic acids, influencing their structure and function. The steric hindrance provided by the methyl groups enhances the stability of these radicals, making them useful in various applications .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: Similar in structure but with methyl groups on the second and sixth carbon atoms.
Pempidine: A related compound with applications in medicinal chemistry, particularly as a ganglion-blocking agent.
Uniqueness: 2,2,5,5-Tetramethylpiperidine is unique due to its specific methylation pattern, which provides distinct steric hindrance and stability to its derivatives. This makes it particularly valuable in applications requiring stable radicals and hindered bases.
Properties
CAS No. |
123250-75-9 |
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Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2,2,5,5-tetramethylpiperidine |
InChI |
InChI=1S/C9H19N/c1-8(2)5-6-9(3,4)10-7-8/h10H,5-7H2,1-4H3 |
InChI Key |
UHNYTSYXSSGCHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(NC1)(C)C)C |
Origin of Product |
United States |
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